molecular formula C7H7BrFNO2 B14073174 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine

4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine

Katalognummer: B14073174
Molekulargewicht: 236.04 g/mol
InChI-Schlüssel: PJYAKOKVFDVXFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7BrFNO2 and a molecular weight of 236.04 g/mol . It is a pyridine derivative, characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves several stepsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biological probes and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxymethoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug discovery .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7BrFNO2

Molekulargewicht

236.04 g/mol

IUPAC-Name

4-bromo-2-fluoro-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H7BrFNO2/c1-11-4-12-6-5(8)2-3-10-7(6)9/h2-3H,4H2,1H3

InChI-Schlüssel

PJYAKOKVFDVXFK-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CN=C1F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.